molecular formula C38H38NO2PS B6290292 [S(R)]-N-[(S)-(phenyl)[5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl](phenyl)methyl]-2-methyl-2-propanesulfinamide, 95% CAS No. 2162939-87-7

[S(R)]-N-[(S)-(phenyl)[5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl](phenyl)methyl]-2-methyl-2-propanesulfinamide, 95%

Cat. No. B6290292
CAS RN: 2162939-87-7
M. Wt: 603.8 g/mol
InChI Key: VHKADKPVTWWGNZ-PSBPOGMQSA-N
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Description

[S(R)]-N-[(S)-(phenyl)[5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl](phenyl)methyl]-2-methyl-2-propanesulfinamide, 95% is a useful research compound. Its molecular formula is C38H38NO2PS and its molecular weight is 603.8 g/mol. The purity is usually 95%.
The exact mass of the compound [S(R)]-N-[(S)-(phenyl)[5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl](phenyl)methyl]-2-methyl-2-propanesulfinamide, 95% is 603.23608763 g/mol and the complexity rating of the compound is 897. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [S(R)]-N-[(S)-(phenyl)[5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl](phenyl)methyl]-2-methyl-2-propanesulfinamide, 95% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [S(R)]-N-[(S)-(phenyl)[5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl](phenyl)methyl]-2-methyl-2-propanesulfinamide, 95% including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metathetical Cyclization and Catalysts

  • Metathetical cyclization of dienes containing P, O, S, or Si heteroatoms has been achieved with good yields using specific cyclometallated carbene complexes. This process is significant for the synthesis of various cyclic compounds, indicating the importance of catalysts in organic synthesis and the potential role of complex phosphino compounds in catalytic processes (Pagano et al., 1998).

Synthesis of N-Heterocycles

  • Chiral sulfinamides, including tert-butanesulfinamide, have been extensively used as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. This review provides an overview of tert-butanesulfinamide mediated asymmetric N-heterocycle synthesis, highlighting the role of such compounds in synthesizing structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives (Philip et al., 2020).

Catalytic Non-Enzymatic Kinetic Resolution

  • The development of chiral catalysts for asymmetric reactions has led to many catalytic non-enzymatic procedures providing high enantioselectivity and yield. This review provides updates on catalytic non-enzymatic kinetic resolution, covering various compounds including alcohols, epoxides, amines, and sulfur compounds, showcasing the evolving importance of catalysts in asymmetric organic synthesis (Pellissier, 2011).

Transition-Metal Phosphors

  • Transition-metal-based phosphors, particularly those involving cyclometalating ligands, have seen applications in organic light-emitting diodes (OLEDs). The review discusses the preparation methodologies, photophysical properties, and potential opto-electronic applications of these phosphors, highlighting the versatility of cyclometalating groups, including phosphino groups, in tuning emission wavelengths and enhancing emissive properties (Chi & Chou, 2010).

properties

IUPAC Name

(R)-N-[(S)-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-phenylmethyl]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H38NO2PS/c1-37(2,3)43(40)39-34(27-17-9-6-10-18-27)30-23-15-24-31-35(30)41-36-32(38(31,4)5)25-16-26-33(36)42(28-19-11-7-12-20-28)29-21-13-8-14-22-29/h6-26,34,39H,1-5H3/t34-,43+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHKADKPVTWWGNZ-PSBPOGMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C6=CC=CC=C6)NS(=O)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)[C@H](C6=CC=CC=C6)N[S@](=O)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H38NO2PS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

603.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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